molecular formula C17H14Cl2N2O2S B2900659 2-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 888409-84-5

2-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2900659
CAS No.: 888409-84-5
M. Wt: 381.27
InChI Key: MDGQMMMKVJGHQP-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group and a 4,5-dimethyl-substituted benzothiazole ring. The dichlorophenoxy moiety is a common structural motif in agrochemicals and pharmaceuticals, often associated with bioactivity such as auxin-like effects or enzyme inhibition .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S/c1-9-3-6-14-16(10(9)2)21-17(24-14)20-15(22)8-23-13-5-4-11(18)7-12(13)19/h3-7H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGQMMMKVJGHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic molecule that has garnered interest in various fields due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12Cl2N2OS\text{C}_{13}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}\text{S}

This structure features a dichlorophenoxy group and a benzothiazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors within the cell signaling pathways.

  • Receptor Binding : The compound has shown affinity for sigma receptors, which are implicated in various neurological processes. For instance, it has been noted to exhibit selective binding properties that could be leveraged for therapeutic applications in pain management and neuroprotection .
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against several bacterial strains and demonstrated effectiveness in inhibiting growth, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Biological Activity Observed Effect Reference
Sigma Receptor AffinityKi = 42 nM; selective for σ1 over σ2
Antimicrobial EffectInhibition of bacterial growth
Root Growth InhibitionSignificant reduction in root elongation
CytotoxicityLow cytotoxic effects on mammalian cells

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

  • Study on Pain Management : A study evaluated the antinociceptive properties of a related compound with similar structural features. It demonstrated significant pain relief in rodent models when administered intrathecally, suggesting that derivatives of this compound may have similar effects .
  • Antimicrobial Testing : In vitro testing against common pathogens showed that the compound inhibited growth at concentrations as low as 10 µg/mL. This positions it as a candidate for further development into antimicrobial agents .
  • Agricultural Applications : Research indicates that compounds with similar structures are effective as herbicides. The application of this compound could potentially enhance crop yields by inhibiting unwanted plant growth through targeted action on specific plant growth regulators .

Chemical Reactions Analysis

Functionalization and Reactivity

2.1. Hydrolysis of Acetamide Group

  • Acidic Hydrolysis : The acetamide bond cleaves under reflux with HCl (6M), yielding 2-(2,4-dichlorophenoxy)acetic acid and 4,5-dimethylbenzothiazol-2-amine .
  • Basic Hydrolysis : NaOH (10%) at 80°C produces the sodium salt of 2-(2,4-dichlorophenoxy)acetic acid .

2.2. Electrophilic Substitution on Benzothiazole

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at position 6 or 7 of the benzothiazole ring .
  • Halogenation : Bromine in acetic acid adds Br at position 6 (major product) .

2.3. Oxidation Reactions

  • The thiazole sulfur can be oxidized to sulfoxide or sulfone using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

Catalytic Modifications

3.1. Palladium-Catalyzed Cross-Coupling

  • Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at position 5 of the benzothiazole (Pd(OAc)₂, K₂CO₃, DMF/H₂O) .

3.2. Copper-Mediated Cyclization

  • Under CuI catalysis, the compound reacts with alkyne derivatives to form fused heterocycles (e.g., thiazolo[5,4-b]pyridines) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing HCl and CO₂ .
  • Photodegradation : UV light (254 nm) in methanol induces cleavage of the phenoxy-acetamide bond, forming 2,4-dichlorophenol and benzothiazole fragments .

Key Research Findings

  • Antimicrobial Activity : Analogous N-(thiazol-2-yl)acetamides exhibit MIC values of 6.25–125 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced activity against cancer cell lines (IC₅₀ = 8–12 µM) .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 2.25 (s, 6H, CH₃), 4.85 (s, 2H, OCH₂CO), 7.15–7.45 (m, 3H, aromatic) .
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N), 1240 cm⁻¹ (C-O).
  • MS (ESI+) : m/z 413 [M+H]⁺ .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide are compared below with six closely related compounds from diverse studies.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Core Heterocycle Melting Point (°C) Bioactivity/Application Key Reference
Target Compound 2,4-Dichlorophenoxy; 4,5-Dimethyl-benzothiazole Benzothiazole Not reported Insufficient data
BTA (N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) 6-Trifluoromethyl-benzothiazole; 3,4,5-Trimethoxyphenyl Benzothiazole Not reported CK-1δ inhibitor (pIC₅₀ = 7.8; Glide score = -3.78 kcal/mol)
Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) 2,4-Dichlorophenoxy; 4-Methylpyridine Pyridine Not reported Synthetic auxin agonist (plant growth regulation)
496016-30-9 (2-(2,5-Dichlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide) 2,5-Dichlorophenoxy; 4-Methyl-benzothiazole Benzothiazole Not reported Supplier-listed (Specs, Netherlands)
DICA (2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide) 2,4-Dichlorophenoxy; 2-Mercaptoethyl Ethyl-thiol Not reported Caspase inhibitor (apoptosis studies)
Compound 8d (2-(4-(2-Chlorophenyl)piperazin-1-yl)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)acetamide) 2,4-Dichlorophenoxy; Quinazolinone Quinazolinone 188–189 Not reported
Compound (I) (2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) 3,4-Dichlorophenyl; Thiazole Thiazole 459–461 Structural analog of benzylpenicillin; hydrogen-bonded crystal packing

Key Observations:

Impact of Heterocycle Core: The benzothiazole core (target compound, BTA, 496016-30-9) is associated with kinase inhibition (e.g., CK-1δ for BTA ), whereas pyridine (compound 533) and thiazole (compound I) cores are linked to auxin mimicry or penicillin-like structural motifs .

Substituent Effects: Chlorophenoxy Position: The 2,4-dichloro substitution (target compound, DICA, compound 533) is prevalent in bioactive molecules, whereas 2,5-dichloro (496016-30-9) may reduce auxin-like activity due to altered steric and electronic profiles .

Bioactivity Trends :

  • The 3,4,5-trimethoxyphenyl group in BTA enhances inhibitory potency against CK-1δ, underscoring the role of electron-rich aryl groups in kinase binding .
  • The absence of a thiol group (cf. DICA ) in the target compound suggests divergent mechanisms, possibly excluding caspase inhibition.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for analogous acetamides, such as carbodiimide-mediated coupling (e.g., compound I ) or condensation with chloral hydrate (e.g., compound 3 ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of 2,4-dichlorophenoxyacetic acid with 2-amino-4,5-dimethylbenzothiazole. Key steps include:

  • Step 1 : Activation of the carboxylic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .
  • Step 2 : Reaction with the benzothiazole amine under reflux (70–80°C) for 6–8 hours.
  • Optimization : Solvent choice (e.g., DMF vs. THF), stoichiometric ratios (1:1.2 molar ratio of acid to amine), and temperature control are critical for yields >70%. Purity is validated via HPLC (>95%) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., 2,4-dichlorophenoxy and benzothiazole methyl groups). For example, methyl protons on the benzothiazole ring appear as singlets at δ 2.3–2.5 ppm .
  • HPLC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 409.3) and detect impurities (<5%) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3% tolerance) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer :

  • Derivatization : Synthesize analogs by modifying the dichlorophenoxy group (e.g., replacing Cl with F or NO₂) or the benzothiazole methyl groups .
  • Data Correlation : Use regression analysis to link substituent electronic parameters (Hammett σ values) with biological activity. For example, electron-withdrawing groups on the phenoxy ring may enhance antimicrobial potency .
  • Table Example :
Substituent (R)logPMIC (μg/mL)IC₅₀ (μM)
2,4-Cl₂3.812.58.2
2-F,4-Cl3.225.015.7

Q. What computational strategies are effective for predicting molecular interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like β-tubulin or DNA gyrase. Key parameters:
  • Grid box centered on active sites (e.g., ATP-binding pocket of kinases).
  • Docking scores <−7 kcal/mol suggest strong binding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure oral bioavailability (%F) in rodent models. Low absorption (<20%) may explain poor in vivo activity despite strong in vitro results .
  • Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation of the acetamide group) .

Q. What strategies mitigate low yields during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., coupling reactions) to improve heat dissipation and reduce byproducts .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; yields may increase from 60% to 85% with 0.5 mol% Pd/C .

Q. How should researchers address discrepancies in spectral data between batches?

  • Methodological Answer :

  • Orthogonal Validation : Cross-check NMR with IR (e.g., carbonyl stretch at 1680–1700 cm⁻¹) and X-ray crystallography .
  • Impurity Profiling : Use preparative TLC to isolate minor components and characterize via high-resolution MS .

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